7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid

Descripción general

Descripción

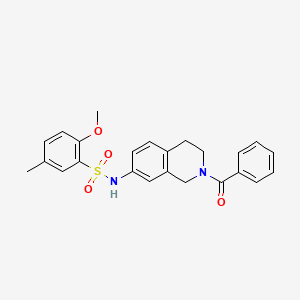

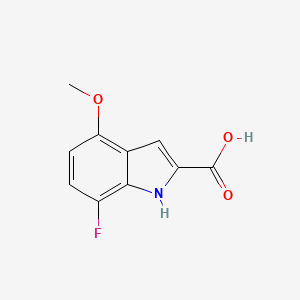

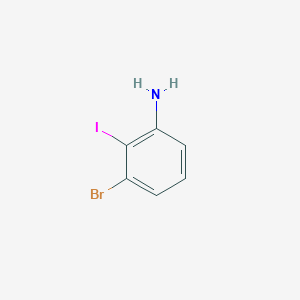

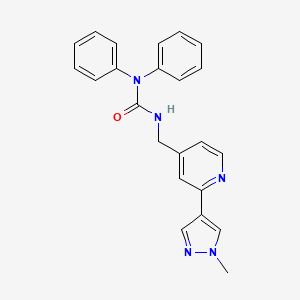

7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C10H8FNO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular weight of 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid is 209.17 . More detailed structural analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 209.17 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Environmental Applications

While specific studies directly addressing 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid were not identified, research on related fluorinated carboxylic acids and indole derivatives provides insight into potential applications and implications of similar compounds in scientific research. These can range from environmental assessments of fluorinated alternatives to applications in drug synthesis and the exploration of natural compounds' structure-activity relationships.

Environmental Impact of Fluorinated Compounds : Fluorinated carboxylic acids, such as perfluoroalkyl carboxylic acids (PFCAs), have been studied for their environmental persistence and potential health impacts. Such research is crucial for understanding the ecological and human health risks associated with fluorinated compounds, which may share structural similarities with 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid. Studies have focused on the environmental releases, persistence, and biotic exposure of these substances, highlighting the need for comprehensive risk assessment and management (Wang et al., 2013).

Indole Synthesis and Applications : The synthesis of indole and its derivatives has been a significant area of research due to the indole nucleus's presence in many natural products and pharmaceuticals. A comprehensive review of methods for indole synthesis, including those that might be applicable to the synthesis of 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid, categorizes various strategies for constructing the indole core. This synthesis knowledge is foundational for developing new drugs and understanding biological mechanisms (Taber & Tirunahari, 2011).

Drug Synthesis and Pharmacological Importance : Carboxylic acids, including those derived from biomass like levulinic acid, serve as precursors for synthesizing a wide array of value-added chemicals, including pharmaceuticals. The flexibility offered by the carboxylic and carbonyl functional groups aids in creating diverse and potent drugs. This relevance extends to compounds like 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid, which could play a role in synthesizing novel therapeutic agents (Zhang et al., 2021).

Biological Activities of Carboxylic Acids : Natural carboxylic acids from plants exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship of these compounds, such as benzoic acid and its derivatives, indicates that minor modifications to the carboxylic acid structure can significantly impact bioactivity. This insight is valuable for designing and synthesizing new compounds with enhanced biological functions (Godlewska-Żyłkiewicz et al., 2020).

Propiedades

IUPAC Name |

7-fluoro-4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIRPPJGVZXBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2577995.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2577999.png)

![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)

![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)

amine](/img/structure/B2578010.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)